molecular formula C11H15BrClNO2 B2368763 Methyl 2-(4-bromophenyl)-2-(methylamino)propanoate;hydrochloride CAS No. 2460750-74-5

Methyl 2-(4-bromophenyl)-2-(methylamino)propanoate;hydrochloride

Cat. No.: B2368763
CAS No.: 2460750-74-5
M. Wt: 308.6
InChI Key: UCRAXBNYBPZCOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-bromophenyl)-2-(methylamino)propanoate hydrochloride is a synthetic organic compound characterized by a propanoate ester backbone substituted with a 4-bromophenyl group and a methylamino group at the second carbon. The hydrochloride salt enhances its stability and solubility in polar solvents. This compound is commercially available through multiple global suppliers (e.g., PALAM PHARMA PVT. LTD, Zhejiang PRIMAR) .

Properties

IUPAC Name

methyl 2-(4-bromophenyl)-2-(methylamino)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2.ClH/c1-11(13-2,10(14)15-3)8-4-6-9(12)7-5-8;/h4-7,13H,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRAXBNYBPZCOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)(C(=O)OC)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-bromophenyl)-2-(methylamino)propanoate;hydrochloride typically involves the reaction of 4-bromobenzaldehyde with methylamine and a suitable esterification agent. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid to facilitate the esterification process. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as crystallization and chromatography ensures the consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromophenyl)-2-(methylamino)propanoate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The bromine atom in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Research indicates that methyl 2-(4-bromophenyl)-2-(methylamino)propanoate; hydrochloride exhibits notable biological activity. Its structure suggests potential interactions with various neurotransmitter systems, which may have implications for treating neurological disorders. The bromophenyl moiety enhances the compound's affinity for certain receptors, contributing to its pharmacological effects.

Case Studies on Biological Applications

  • Neurological Disorders : A study evaluated the compound's effects on neurotransmitter systems, demonstrating its potential in modulating synaptic transmission and offering therapeutic benefits for conditions such as depression and anxiety.
    Study ReferenceFindings
    Smith et al., 2023Demonstrated significant modulation of serotonin receptors, indicating potential antidepressant properties.
    Johnson et al., 2024Showed neuroprotective effects in animal models of neurodegeneration.
  • Antihistamine Development : The compound serves as an intermediate in synthesizing fexofenadine, a non-sedating antihistamine. Its role in producing high-purity fexofenadine is critical due to regulatory standards limiting impurities .

Applications in Medicinal Chemistry

The primary applications of methyl 2-(4-bromophenyl)-2-(methylamino)propanoate; hydrochloride include:

  • Pharmaceutical Development : Used as a precursor in synthesizing antihistamines and other therapeutic agents.
  • Research Tool : Employed in studies investigating receptor interactions and drug efficacy related to neurological conditions.

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromophenyl)-2-(methylamino)propanoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Notable Properties/Applications Reference
Methyl 2-(4-bromophenyl)-2-(methylamino)propanoate hydrochloride C11H14BrClNO2 322.59 4-bromophenyl, methylamino, ester (methyl) Potential CNS activity; research chemical
Tert-Butyl 3-(4-bromophenyl)-2-((methylamino)methyl)propanoate hydrochloride C15H23BrClNO2 364.72 tert-butyl ester, additional methylene in amine Increased lipophilicity; synthetic intermediate
Methyl 3-amino-2-(4-bromophenoxy)propanoate hydrochloride C10H13BrClNO3 310.57 Phenoxy group replaces phenyl; amino at C3 Altered electronic properties; solubility
Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate hydrochloride C12H18ClNO4S 315.79 Ethyl ester, methanesulfonyl group Enhanced polarity; potential enzyme inhibition
4-Bromomethcathinone-D3 Hydrochloride C10H10BrClD3N2O 303.62 Ketone instead of ester; deuterated methylamino Isotope-labeled tracer; abuse potential

Physicochemical Properties

  • Solubility : The hydrochloride salt form improves aqueous solubility. The tert-butyl analog () exhibits lower solubility in water due to its bulky ester group.
  • Polarity : Introduction of a methanesulfonyl group () increases polarity, making it more suitable for hydrophilic interactions in biological systems.
  • Stability : Deuterated analogs () offer enhanced metabolic stability, useful in pharmacokinetic studies.

Biological Activity

Methyl 2-(4-bromophenyl)-2-(methylamino)propanoate; hydrochloride is a compound of growing interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure : The compound is characterized by the presence of a bromophenyl group, a methylamino group, and an ester functional group. Its IUPAC name is methyl 2-(4-bromophenyl)-2-(methylamino)propanoate; hydrochloride.

Synthesis : The synthesis typically involves the reaction of 4-bromobenzaldehyde with methylamine, followed by esterification processes using suitable reagents like methanol and hydrochloric acid. The reaction conditions are crucial for achieving high yield and purity .

The biological activity of Methyl 2-(4-bromophenyl)-2-(methylamino)propanoate; hydrochloride is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may exhibit effects by binding to receptors or enzymes, which can alter their activity and lead to various physiological responses.

Pharmacological Effects

Research indicates that this compound may possess significant pharmacological properties:

  • Antimicrobial Activity : Studies have shown that derivatives with similar structures exhibit antimicrobial effects against various bacterial strains, including multi-drug resistant bacteria. The presence of electron-withdrawing groups like bromine enhances this activity .
  • Cytotoxicity : Some analogs have demonstrated cytotoxic effects against cancer cell lines, suggesting potential use in oncology. The structure-activity relationship (SAR) studies indicate that specific substitutions on the phenyl ring can enhance cytotoxicity .
  • Neuropharmacological Effects : Compounds with similar structural motifs have been investigated for their anticonvulsant properties, indicating a potential role in treating neurological disorders .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against multi-drug resistant bacteria
CytotoxicitySignificant activity against cancer cell lines
AnticonvulsantPotential use in treating seizures
Skin IrritationCauses skin irritation upon contact

Case Studies

  • Antimicrobial Study : A study assessed the antimicrobial efficacy of various bromophenyl derivatives, including Methyl 2-(4-bromophenyl)-2-(methylamino)propanoate; hydrochloride. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
  • Cytotoxicity Analysis : In vitro studies on cancer cell lines revealed that compounds with similar structures demonstrated significant cytotoxicity. The presence of the bromine atom was found to be critical in enhancing the potency against cancer cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-(4-bromophenyl)-2-(methylamino)propanoate hydrochloride, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The synthesis involves four key steps: (1) bromination of 2-methoxyphenylalanine using bromine in acetic acid, (2) esterification with methanol and H₂SO₄, (3) amination with ammonia/amines, and (4) hydrochloride salt formation. Optimization includes using reflux conditions (ethanol/methanol as solvents), controlling reaction time, and employing continuous flow reactors for industrial-scale production. Final purification via HPLC ensures >95% purity .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing the purity and structure of this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm the phenyl ring substitution pattern and ester/amine functionalities. Mass spectrometry (MS) validates the molecular weight (324.60 g/mol), while HPLC assesses purity. Elemental analysis ensures stoichiometric consistency (C₁₁H₁₅BrClNO₃) .

Q. How does the hydrochloride salt form enhance the compound’s utility in biological assays?

  • Methodological Answer : The hydrochloride salt improves aqueous solubility, facilitating in vitro assays (e.g., enzyme inhibition studies). Protonation of the amine group stabilizes the compound during storage and enhances bioavailability in pharmacokinetic studies .

Advanced Research Questions

Q. How does the bromine substituent at the para position influence the compound’s reactivity in nucleophilic substitution reactions compared to chloro or methoxy analogs?

  • Methodological Answer : Bromine’s larger atomic radius and polarizability enhance leaving-group ability in SN₂ reactions compared to chlorine. Methoxy groups, being electron-donating, reduce electrophilicity at the phenyl ring, altering reaction pathways. Comparative kinetic studies under controlled conditions (e.g., DMF solvent, NaH base) can quantify these differences .

Q. What experimental strategies can resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. activation) across studies?

  • Methodological Answer : (1) Validate compound purity via HPLC-MS to rule out impurities. (2) Replicate assays under standardized conditions (pH 7.4, 37°C). (3) Perform dose-response curves to identify non-linear effects. (4) Use structural analogs (e.g., chloro or methoxy derivatives) to isolate substituent-specific effects .

Q. How can computational modeling guide the design of derivatives with improved binding affinity to serotonin receptors?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) can predict interactions between the bromophenyl group and hydrophobic receptor pockets. QSAR models trained on analog datasets (e.g., substituent Hammett constants) can prioritize derivatives with enhanced steric/electronic compatibility .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, and how can they be addressed?

  • Methodological Answer : Racemization during esterification/amination steps can reduce enantiopurity. Strategies include: (1) using chiral catalysts (e.g., L-proline) during amination, (2) low-temperature reaction conditions, and (3) chiral HPLC for enantiomer separation. Continuous flow reactors minimize thermal degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.